

# Application Notes and Protocols: DQP-1105 in Preclinical Models of Cerebellar Ataxia

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *dqp-1105*

Cat. No.: *B1230525*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Cerebellar ataxias are a group of debilitating neurological disorders characterized by a progressive loss of motor coordination, affecting balance, gait, and speech.<sup>[1]</sup> A core pathological feature of many ataxias is the dysfunction and degeneration of Purkinje cells, the sole output neurons of the cerebellar cortex.<sup>[2]</sup> The N-methyl-D-aspartate (NMDA) receptors, particularly those containing GluN2C and GluN2D subunits, are highly expressed in the cerebellum, with GluN2C being prominent in cerebellar granule cells.<sup>[3][4][5]</sup> Aberrant glutamatergic signaling is implicated in the pathophysiology of cerebellar disorders. Therefore, modulating NMDA receptor activity with subunit-selective compounds presents a targeted therapeutic strategy.

**DQP-1105** is a potent, noncompetitive negative allosteric modulator (NAM) with high selectivity for NMDA receptors containing GluN2C or GluN2D subunits.<sup>[6][7][8][9][10]</sup> Its mechanism of action suggests it could be a valuable pharmacological tool to investigate the role of GluN2C/2D-mediated neurotransmission in cerebellar circuits and as a potential therapeutic agent to mitigate excitotoxicity and restore normal neuronal firing patterns in models of cerebellar ataxia.

These application notes provide a comprehensive overview and detailed protocols for utilizing **DQP-1105** in preclinical research of cerebellar ataxia.

## Mechanism of Action of DQP-1105

**DQP-1105** acts as a negative allosteric modulator of NMDA receptors. Its key features include:

- Subunit Selectivity: It preferentially inhibits NMDA receptors containing the GluN2C and GluN2D subunits over those with GluN2A and GluN2B subunits.[6][8]
- Noncompetitive Inhibition: Its inhibitory action is not overcome by increasing the concentration of the agonists glutamate or glycine.[7][9]
- Voltage-Independence: Its function is not dependent on the membrane potential.[7][8]
- Glutamate-Dependent Action: The affinity of **DQP-1105** for the receptor increases once glutamate is bound, suggesting it stabilizes a non-conducting state of the receptor.[6]

This selective modulation of a specific subset of NMDA receptors, which are abundant in the cerebellum, allows for targeted intervention in cerebellar circuitry with potentially fewer off-target effects compared to non-selective NMDA receptor antagonists.

## Data Presentation: DQP-1105 Efficacy

The following tables summarize the known in vitro activity of **DQP-1105** and provide a template for presenting hypothetical data from preclinical studies in a cerebellar ataxia model.

Table 1: In Vitro Inhibitory Activity of **DQP-1105** on Recombinant NMDA Receptor Subtypes

| Receptor Subunit | IC <sub>50</sub> (μM)           | Selectivity vs.<br>GluN2A/B | Reference |
|------------------|---------------------------------|-----------------------------|-----------|
| GluN1/GluN2A     | >100 (estimated)                | >50-fold                    | [8]       |
| GluN1/GluN2B     | >100 (negligible<br>inhibition) | >50-fold                    | [8]       |
| GluN1/GluN2C     | 7.0                             | -                           | [6][10]   |

| GluN1/GluN2D | 2.7 | - | [6][10] |

Table 2: Hypothetical Behavioral Data in a Mouse Model of Cerebellar Ataxia (e.g., SCA1 Transgenic Mice)

| Treatment Group            | N  | Rotarod Latency to Fall (seconds) - Baseline | Rotarod Latency to Fall (seconds) - Post-Treatment | % Improvement |
|----------------------------|----|----------------------------------------------|----------------------------------------------------|---------------|
| Wild-Type + Vehicle        | 10 | 185 ± 15                                     | 190 ± 12                                           | 2.7%          |
| SCA1 + Vehicle             | 10 | 60 ± 8                                       | 58 ± 9                                             | -3.3%         |
| SCA1 + DQP-1105 (10 mg/kg) | 10 | 62 ± 7                                       | 85 ± 10*                                           | 37.1%         |
| SCA1 + DQP-1105 (30 mg/kg) | 10 | 59 ± 9                                       | 110 ± 11**                                         | 86.4%         |

\*p < 0.05, \*\*p < 0.01 compared to SCA1 + Vehicle. Data are presented as Mean ± SEM.

Table 3: Hypothetical Electrophysiological Data from Purkinje Cells in Cerebellar Slices

| Treatment Group         | Parameter                                        | Measurement  |
|-------------------------|--------------------------------------------------|--------------|
| SCA1 + Vehicle          | Spontaneous Firing Rate                          | 55 ± 6 Hz    |
|                         | Excitatory Postsynaptic Current (EPSC) Amplitude | 150 ± 20 pA  |
| SCA1 + DQP-1105 (10 μM) | Spontaneous Firing Rate                          | 40 ± 5 Hz*   |
|                         | Excitatory Postsynaptic Current (EPSC) Amplitude | 115 ± 15 pA* |

p < 0.05 compared to SCA1 + Vehicle. Data are presented as Mean ± SEM.

Table 4: Hypothetical Purkinje Cell Counts from Immunohistochemistry

| Treatment Group                     | Linear Purkinje Cell Density (cells/mm) |
|-------------------------------------|-----------------------------------------|
| Wild-Type + Vehicle                 | <b>12.5 ± 0.8</b>                       |
| SCA1 + Vehicle                      | 7.2 ± 1.1                               |
| SCA1 + DQP-1105 (30 mg/kg, chronic) | 9.8 ± 0.9*                              |

p < 0.05 compared to SCA1 + Vehicle. Data are presented as Mean ± SEM.

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **DQP-1105** as a negative allosteric modulator.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating **DQP-1105** in an ataxia model.



[Click to download full resolution via product page](#)

Caption: Logical relationship of **DQP-1105** action in cerebellar ataxia.

## Experimental Protocols

### Protocol 1: Evaluation of Motor Coordination (Accelerating Rotarod Test)

This protocol assesses motor coordination, balance, and motor learning in a mouse model of cerebellar ataxia.[\[8\]](#)[\[9\]](#)[\[11\]](#)

**A. Materials:**

- Accelerating Rotarod apparatus (e.g., Ugo Basile, Stoelting)
- Mouse model of cerebellar ataxia (e.g., SCA1 transgenic) and wild-type littermates
- **DQP-1105** solution and vehicle control
- Syringes for intraperitoneal (IP) injection

**B. Procedure:**

- Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
- Training (3 days):
  - Place mice on the stationary rod.
  - For 3 consecutive days, train the mice on the rotarod at a constant low speed (e.g., 4 RPM) for 5 minutes.
  - If a mouse falls, place it back on the rod. This phase habituates the animals to the apparatus.
- Baseline Testing (Day 4):
  - Place a mouse on the rod and start the acceleration protocol (e.g., 4 to 40 RPM over 5 minutes).
  - Record the latency to fall (in seconds). The trial ends when the mouse falls onto the platform below or clings to the rod and completes a full passive rotation.
  - Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.
  - The average latency of the 3 trials constitutes the baseline score.
- Drug Administration:
  - Administer **DQP-1105** (e.g., 10 mg/kg, 30 mg/kg, IP) or vehicle to the treatment groups.

- Testing should occur at the time of predicted peak plasma/brain concentration of the compound.
- Post-Treatment Testing:
  - At the designated time post-injection (e.g., 30 minutes), repeat the accelerating rotarod test as described in step 3.
- Data Analysis:
  - Calculate the mean latency to fall for each group.
  - Compare post-treatment performance to baseline and between groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

## Protocol 2: Cerebellar Slice Electrophysiology

This protocol allows for the direct assessment of **DQP-1105**'s effect on Purkinje cell excitability and synaptic transmission in acute cerebellar slices.[12][13]

### A. Materials:

- Vibratome
- Dissection microscope
- Recording chamber and perfusion system
- Upright microscope with DIC optics
- Patch-clamp amplifier, digitizer, and data acquisition software
- Glass micropipettes
- Artificial cerebrospinal fluid (ACSF), ice-cold and carbogenated (95% O<sub>2</sub>, 5% CO<sub>2</sub>)
- Internal solution for patch pipettes
- **DQP-1105**

## B. Procedure:

- Slice Preparation:
  - Anesthetize the mouse and perfuse transcardially with ice-cold, carbogenated ACSF.
  - Rapidly decapitate and dissect the brain, removing the cerebellum.
  - Prepare 250-300  $\mu$ m sagittal cerebellar slices using a vibratome in ice-cold ACSF.[\[14\]](#)
  - Transfer slices to a holding chamber with carbogenated ACSF at 32-34°C for 30 minutes, then maintain at room temperature.[\[15\]](#)
- Recording:
  - Transfer a slice to the recording chamber and perfuse with carbogenated ACSF at 32-34°C.
  - Visualize Purkinje cells using DIC optics.
  - Establish whole-cell patch-clamp recordings from Purkinje cell somas.
- Data Acquisition:
  - Spontaneous Firing: In current-clamp mode, record the spontaneous firing of Purkinje cells for a baseline period (e.g., 5 minutes).
  - Drug Application: Perfusion the slice with ACSF containing **DQP-1105** (e.g., 10  $\mu$ M) and record changes in the firing rate and pattern.
  - Synaptic Transmission: In voltage-clamp mode, stimulate parallel or climbing fibers to evoke excitatory postsynaptic currents (EPSCs). Record baseline EPSCs and then assess the effect of **DQP-1105** perfusion on EPSC amplitude and kinetics.
- Data Analysis:
  - Measure firing frequency, inter-spike interval, and EPSC amplitude.

- Compare parameters before and after drug application using paired statistical tests.

## Protocol 3: Immunohistochemical Analysis of Purkinje Cells

This protocol is for quantifying Purkinje cell number and assessing cerebellar morphology, typically after chronic treatment studies.[\[2\]](#)[\[16\]](#)[\[17\]](#)

### A. Materials:

- Perfusion solutions (Saline, 4% Paraformaldehyde (PFA))
- Vibratome or cryostat
- Microscope slides
- Blocking solution (e.g., Normal Goat Serum in PBS with Triton X-100)
- Primary antibody: anti-Calbindin D-28k (a specific marker for Purkinje cells)
- Fluorescently-labeled secondary antibody
- Mounting medium with DAPI
- Fluorescence microscope or confocal microscope

### B. Procedure:

- Tissue Preparation:
  - Anesthetize the mouse and perfuse transcardially with saline followed by 4% PFA.
  - Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
  - Section the cerebellar vermis into 40 µm sections using a cryostat or vibratome.
- Immunostaining:

- Wash sections in PBS.
- Incubate in blocking solution for 1-2 hours at room temperature.
- Incubate with primary anti-Calbindin antibody overnight at 4°C.
- Wash sections in PBS.
- Incubate with the appropriate secondary antibody for 2 hours at room temperature.
- Wash sections and counterstain nuclei with DAPI.

- Imaging and Analysis:
  - Mount sections onto slides.
  - Acquire images of cerebellar lobules using a fluorescence microscope.
  - Quantify the number of Calbindin-positive Purkinje cells. Express data as linear density (cells per mm of the Purkinje cell layer).
  - Analyze at least 3-5 sections per animal.
- Data Analysis:
  - Calculate the average linear density for each animal and then for each treatment group.
  - Compare groups using an appropriate statistical test (e.g., one-way ANOVA).

## Conclusion

**DQP-1105**, with its selective antagonism of GluN2C/2D-containing NMDA receptors, represents a promising pharmacological tool for dissecting the contribution of these specific receptor subtypes to the pathophysiology of cerebellar ataxia. The protocols outlined here provide a framework for a systematic evaluation of **DQP-1105**'s potential therapeutic efficacy, from behavioral improvement to cellular and synaptic mechanisms. The successful application of these methods will contribute to a deeper understanding of cerebellar function and may pave the way for novel therapeutic strategies for ataxia.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Recent advances in modelling of cerebellar ataxia using induced pluripotent stem cells [jneurology.com]
- 2. Optimized Immunohistochemical Analysis of Cerebellar Purkinje Cells Using a Specific Biomarker, Calbindin D28k - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of GluN2C-Containing NMDA Receptors in Ketamine's Psychotogenic Action and in Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct regions within the GluN2C subunit regulate the surface delivery of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In the telencephalon, GluN2C NMDA receptor subunit mRNA is predominately expressed in glial cells and GluN2D mRNA in interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 8. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 9. Motor Function Behavioral Tests\_GemPharmatech [en.gempharmatech.com]
- 10. Advances in cerebellar disorders: pre-clinical models, therapeutic targets, and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recording in the cerebellar slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiological properties of in vitro Purkinje cell somata in mammalian cerebellar slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Frontiers | Physiological temperature during brain slicing enhances the quality of acute slice preparations [frontiersin.org]
- 16. Optimized immunohistochemical analysis of cerebellar purkinje cells using a specific biomarker, calbindin d28k - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Guide to Immunostaining the Cerebellum | Proteintech Group [ptglab.com]
- To cite this document: BenchChem. [Application Notes and Protocols: DQP-1105 in Preclinical Models of Cerebellar Ataxia]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1230525#dqp-1105-in-models-of-cerebellar-ataxia>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)